molecular formula C27H22N4O B15404121 Benzeneethanamine, 4-[8-[2-(4-methoxyphenyl)ethynyl]-1H-imidazo[4,5-c]quinolin-1-yl]-

Benzeneethanamine, 4-[8-[2-(4-methoxyphenyl)ethynyl]-1H-imidazo[4,5-c]quinolin-1-yl]-

カタログ番号: B15404121
分子量: 418.5 g/mol
InChIキー: YKDDVFSLJZJKFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Benzeneethanamine, 4-[8-[2-(4-methoxyphenyl)ethynyl]-1H-imidazo[4,5-c]quinolin-1-yl]-" features a complex heterocyclic core of 1H-imidazo[4,5-c]quinoline substituted at the 8-position with a 4-methoxyphenyl ethynyl group and at the 1-position with a benzeneethanamine moiety (Figure 1). This structure combines a rigid aromatic system with flexible alkylamine and ethynyl substituents, which may influence its physicochemical properties and biological interactions .

特性

分子式

C27H22N4O

分子量

418.5 g/mol

IUPAC名

2-[4-[8-[2-(4-methoxyphenyl)ethynyl]imidazo[4,5-c]quinolin-1-yl]phenyl]ethanamine

InChI

InChI=1S/C27H22N4O/c1-32-23-11-6-19(7-12-23)2-3-21-8-13-25-24(16-21)27-26(17-29-25)30-18-31(27)22-9-4-20(5-10-22)14-15-28/h4-13,16-18H,14-15,28H2,1H3

InChIキー

YKDDVFSLJZJKFP-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)C#CC2=CC3=C4C(=CN=C3C=C2)N=CN4C5=CC=C(C=C5)CCN

製品の起源

United States

生物活性

Benzeneethanamine, 4-[8-[2-(4-methoxyphenyl)ethynyl]-1H-imidazo[4,5-c]quinolin-1-yl] (CAS Number: 853908-55-1) is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C27H22N4O
  • Molecular Weight : 418.5 g/mol
  • Canonical SMILES : COC1=CC=C(C=C1)C#CC2=CC3=C4C(=CN=C3C=C2)N=CN4C5=CC=C(C=C5)CCN .

Benzeneethanamine derivatives have been studied for their activity as phosphodiesterase (PDE) inhibitors. PDEs are enzymes that degrade cyclic nucleotides, which play crucial roles in various signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for numerous physiological processes.

Anticancer Activity

Recent studies have demonstrated that compounds related to benzeneethanamine exhibit cytotoxic effects against various cancer cell lines. For example, a study evaluated the cytotoxicity of benzeneethanamine derivatives against human cancer cell lines such as MCF-7 (breast cancer), H460 (lung cancer), and SF268 (central nervous system cancer). The results indicated that these compounds could inhibit cell growth significantly at concentrations around 20 µg/mL .

Antimicrobial Activity

Additionally, benzeneethanamine derivatives have shown antimicrobial properties. They were tested against Staphylococcus aureus and Candida albicans, indicating potential utility in treating infections caused by these pathogens. The mechanism appears to involve disruption of cellular processes in these microorganisms .

PDE Inhibition

The primary mechanism through which benzeneethanamine exerts its biological effects is through inhibition of phosphodiesterases. A study reported the IC50 values for several related compounds against PDE4B2, revealing that benzeneethanamine derivatives could inhibit this enzyme effectively:

CompoundPDE4B2 Inhibition IC50 (µM)Docking Score (kcal/mol)
Compound A44-8.071
Compound B31-8.277
Benzeneethanamine17-8.732

The docking studies suggest that these compounds bind effectively to the active site of PDE4B2, with potential implications for treating inflammatory diseases .

Case Studies

  • Study on Cytotoxicity : In a study investigating the cytotoxic effects of various compounds derived from natural products, benzeneethanamine exhibited significant inhibition of cell growth in MCF-7 and H460 cell lines at concentrations as low as 20 µg/mL .
  • PDE Inhibition Study : A comparative analysis of benzeneethanamine and related compounds showed that it was one of the most potent inhibitors of PDE4B2 among the tested substances, with an IC50 value of 17 µM, indicating its potential for therapeutic applications in inflammation-related disorders .

類似化合物との比較

Structural Analogues and Substituent Effects

The imidazo[4,5-c]quinoline scaffold is a common pharmacophore in medicinal chemistry. Key structural variations among analogs include substituents at positions 1, 2, 4, and 8, which significantly alter biological activity and selectivity. Below is a comparative analysis:

Compound Substituents Key Features Reference
Target Compound 8-(4-Methoxyphenyl ethynyl); 1-(4-Benzeneethanamine) Ethynyl linkage enhances π-π stacking; methoxy group may improve solubility.
NVP-bAG956 (α,α-Dimethyl-4-(2-methyl-8-(2-(3-pyridinyl)ethynyl)-1H-imidazo[4,5-c]quinolin-1-yl)benzeneacetonitrile) 8-(3-Pyridinyl ethynyl); 1-(benzeneacetonitrile) PI3K/PDK-1 inhibitor; reduces endothelial cell proliferation.
Compound 6 (4-(3,5-Dichlorophenylamino)-1H-imidazo[4,5-c]quinolin-4-amine) 4-(3,5-Dichlorophenylamino) Positive allosteric modulator of A3 adenosine receptor; doubles agonist efficacy.
Compound 20 (2-(1-Adamantyl)-1H-imidazo[4,5-c]quinolin-4-amine) 2-(1-Adamantyl) Enhances A3AR agonist efficacy; minimal orthosteric binding inhibition.
TLR7/8 Agonist (Compound A: 2-(4-amino-2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)ethaneamine) 2-(Ethoxymethyl); 1-(ethaneamine) TLR7/8 activation; used in nanoparticle-based immunotherapies.

Key Structural Insights :

  • Ethynyl Linkers: Both the target compound and NVP-bAG956 utilize ethynyl groups to tether aromatic substituents (4-methoxyphenyl or 3-pyridinyl) at position 6. This rigid spacer enhances π-π interactions with hydrophobic binding pockets in targets like kinases or adenosine receptors .
  • Amino Substituents: Substituents at position 4 (e.g., dichlorophenylamino in Compound 6) are critical for allosteric modulation of A3 adenosine receptors (A3AR), while 2-position adamantyl groups (Compound 20) improve receptor selectivity .
  • Solubility Modifiers : Ethoxymethyl (Compound A) and methoxy groups (target compound) may enhance aqueous solubility compared to purely hydrophobic substituents .

Functional Comparison :

  • Kinase vs.
  • Immunomodulation: TLR7/8 agonists (e.g., Compound A) prioritize ethoxymethyl and alkylamine groups for immune activation, contrasting with the target compound’s methoxy-ethynyl motif .
Physicochemical and Pharmacokinetic Properties
  • LogP and Solubility : The target compound’s methoxy and ethynyl groups likely reduce LogP compared to adamantyl or dichlorophenyl analogs, improving solubility .
  • Metabolic Stability : Ethynyl linkages (target compound, NVP-bAG956) may resist oxidative metabolism, whereas adamantyl groups (Compound 20) could prolong half-life due to steric hindrance .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?

  • Methodological Answer: The synthesis involves coupling the imidazo[4,5-c]quinoline core with a 4-methoxyphenyl ethynyl group via Sonogashira cross-coupling, which requires palladium catalysts and copper iodide under inert conditions. Key steps include:
  • Precursor Preparation: Isolate the quinoline intermediate via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Coupling Reaction: Optimize reaction time (12–24 hrs) and temperature (60–80°C) to avoid side products like homocoupling of alkynes .
  • Purification: Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to achieve >95% purity. Monitor by LC-MS for byproduct detection .

Q. How can the compound’s structure and electronic properties be characterized?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Assign peaks using 1H^1H- and 13C^{13}C-NMR in deuterated DMSO. The ethynyl group’s proton is absent, but its 13C^{13}C signal appears at ~90–100 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular weight with ESI-HRMS; expect [M+H]+^+ ion matching theoretical mass (e.g., C28_{28}H21_{21}N3_3O: ~416.17 g/mol).
  • Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals and predict reactivity .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer:
  • Receptor Binding: Screen against serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors using radioligand displacement assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A}). Compare IC50_{50} values to known agonists/antagonists .
  • Cellular Viability: Test cytotoxicity in HEK-293 or SH-SY5Y cells via MTT assay (24–48 hrs exposure, 1–100 µM range) .

Advanced Research Questions

Q. How can contradictory data on receptor affinity (e.g., serotonin vs. dopamine modulation) be resolved?

  • Methodological Answer:
  • Functional Assays: Use calcium flux or cAMP assays to distinguish agonism vs. antagonism. For example, measure intracellular Ca2+^{2+} in CHO cells expressing 5-HT2A_{2A} receptors .
  • Structural Analog Comparison: Synthesize analogs (e.g., replacing ethynyl with methyl group) to isolate structural determinants of selectivity. Refer to comparative data tables (e.g., Table 1 below) .

Table 1: Selectivity of Structural Analogs

Compound Modification5-HT2A_{2A} IC50_{50} (nM)D2_2 IC50_{50} (nM)
Ethynyl (Parent)12 ± 1.5450 ± 30
Methyl Substituent85 ± 9.2380 ± 25

Q. What strategies improve the compound’s pharmacokinetic profile, particularly blood-brain barrier (BBB) penetration?

  • Methodological Answer:
  • LogP Optimization: Adjust lipophilicity via substituent modifications. Aim for LogP 2–3 (calculated via ChemAxon). Replace methoxy with trifluoromethoxy to enhance BBB permeability .
  • In Silico Prediction: Use tools like SwissADME to predict BBB score. Validate with in vivo PET imaging in rodent models .
  • Prodrug Design: Introduce ester groups (e.g., acetylated amine) to enhance solubility and cleavage in CNS .

Q. How can molecular docking and dynamics elucidate its interaction with non-canonical targets (e.g., bacterial quorum-sensing proteins)?

  • Methodological Answer:
  • Docking Workflow: Use AutoDock Vina to model binding to SdiA (Salmonella virulence regulator). Set grid box around active site (PDB: 3TW) .
  • Key Interactions: Identify hydrogen bonds with polar residues (e.g., Asp129) and hydrophobic contacts with piperidine rings. Compare affinity scores (ΔG) to ciprofloxacin (control) .
  • Validation: Perform alanine scanning mutagenesis on predicted binding residues to confirm computational results .

Data Contradiction Analysis Framework

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer:
  • Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites in plasma and brain homogenates. Compare to in vitro parent compound activity .
  • Dose-Response Calibration: Adjust dosing regimens in animal models (e.g., subcutaneous vs. oral) to account for bioavailability differences .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。